2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound notable for its unique structure and properties. It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology.
2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione can be classified under organic compounds, specifically as a derivative of indene-1,3-dione. Its classification is significant due to its reactivity and potential applications in synthetic chemistry and medicinal chemistry.
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid. This reaction is conducted in the presence of a base, which facilitates the formation of the indene-1,3-dione core through cyclization.
The molecular structure of 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Weight | 306.23 g/mol |
IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]indene-1,3-dione |
InChI | InChI=1S/C16H9F3O3/c17-16(18,19)22-10-5-3-4-9(8-10)13-14(20)11-6-1-2-7-12(11)15(13)21/h1-8,13H |
InChI Key | TYTAHEFLGPYKKZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)OC(F)(F)F |
The structure reveals the presence of the trifluoromethoxy group which significantly influences its chemical behavior and interactions.
2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions used. For example:
The mechanism of action for 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards specific biological targets. Additionally, the indene-1,3-dione moiety participates in redox reactions that influence cellular processes and pathways.
The physical properties of 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in various fields .
2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9